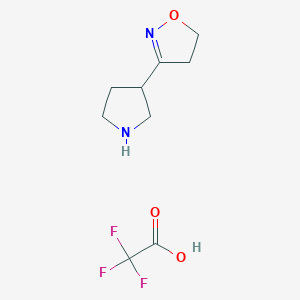
3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid is a complex organic compound that features a pyrrolidine ring, an oxazole ring, and a trifluoroacetic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex.
Formation of the Oxazole Ring: This step often involves the cyclization of amino alcohols under acidic conditions, using orthoesters to activate the hydroxyl group.
Introduction of the Trifluoroacetic Acid Group: This can be done through the reaction of the intermediate compound with trifluoroacetic anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Catalysts and reagents are chosen to ensure high efficiency and minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroacetic acid group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of oxazole derivatives with higher oxidation states.
Reduction: Formation of reduced pyrrolidine and oxazole derivatives.
Substitution: Formation of new compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolizines: Compounds with a similar pyrrolidine ring structure but different functional groups.
Pyrrolidine-2-one: A simpler compound with a pyrrolidine ring and a ketone group.
Pyrrolidine-2,5-diones: Compounds with two ketone groups on the pyrrolidine ring.
Uniqueness
3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid is unique due to its combination of a pyrrolidine ring, an oxazole ring, and a trifluoroacetic acid group. This unique structure imparts specific chemical and biological properties that are not found in simpler or less functionalized analogs .
Eigenschaften
Molekularformel |
C9H13F3N2O3 |
|---|---|
Molekulargewicht |
254.21 g/mol |
IUPAC-Name |
3-pyrrolidin-3-yl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H12N2O.C2HF3O2/c1-3-8-5-6(1)7-2-4-10-9-7;3-2(4,5)1(6)7/h6,8H,1-5H2;(H,6,7) |
InChI-Schlüssel |
OXZBFXDTTJOZPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1C2=NOCC2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


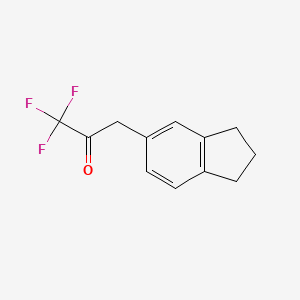
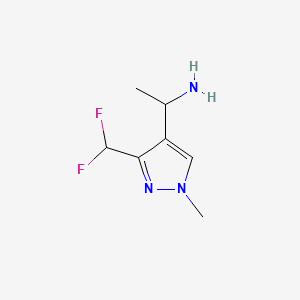
![1-{5-Oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine](/img/structure/B13525730.png)
amine](/img/structure/B13525734.png)
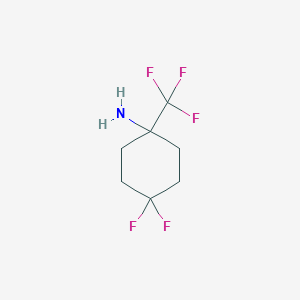

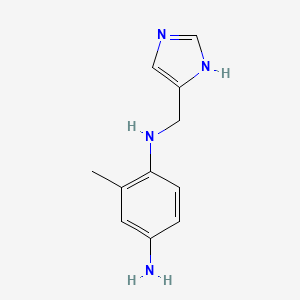


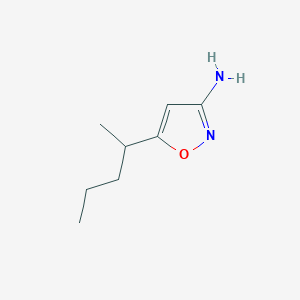


![1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-olhydrochloride](/img/structure/B13525793.png)

